molecular formula C22H29ClN2O3 B4925510 N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide

Cat. No.: B4925510
M. Wt: 404.9 g/mol
InChI Key: ZSIVGQXXEYMBMN-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a chlorophenyl ethyl halide.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Coupling Reactions: The final step involves coupling the piperidine and furan rings through a suitable linker, such as a methoxymethyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the furan ring, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the effects of structural modifications on biological activity, helping to design more effective and selective drugs.

    Biology: The compound can be used as a tool to study cellular processes and pathways, particularly those involving the piperidine and furan rings.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can interact with various enzymes. The chlorophenyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-[[1-[2-(4-bromophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-[[1-[2-(4-methylphenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide can enhance its binding affinity and selectivity compared to similar compounds with different substituents. This makes it a unique candidate for specific applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-5-(methoxymethyl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3/c1-24(22(26)21-10-9-20(28-21)16-27-2)14-18-4-3-12-25(15-18)13-11-17-5-7-19(23)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVGQXXEYMBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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